methyl 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
This compound is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a methoxyethyl group at position 3, a [(4-tert-butylphenyl)methyl]sulfanyl group at position 2, and a methyl ester at position 5.
Properties
IUPAC Name |
methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-24(2,3)18-9-6-16(7-10-18)15-31-23-25-20-14-17(22(28)30-5)8-11-19(20)21(27)26(23)12-13-29-4/h6-11,14H,12-13,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFUSZGZABKIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, often using thiol reagents.
Esterification: The carboxylate group is typically introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under hydrogenation conditions.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays due to its quinazoline core.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of cancer and other diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s characteristics, comparisons are drawn with structurally or functionally related molecules from the evidence and broader literature.
Table 1: Structural and Functional Comparison
Key Findings from Comparison
Core Structure Differences :
- The target compound features a quinazoline-4-one core, which is distinct from the triazine-sulfonylurea cores of the compared herbicides . Quinazoline derivatives are often associated with kinase inhibition (e.g., EGFR inhibitors), while triazine-sulfonylureas target acetolactate synthase (ALS) in plants.
The 2-methoxyethyl substituent at position 3 may improve solubility relative to purely hydrophobic analogs, a feature absent in the triazine-based herbicides.
Functional Implications :
- The methyl ester at position 7 is a common feature in prodrug formulations (e.g., metsulfuron-methyl), suggesting possible metabolic activation via ester hydrolysis. However, the herbicidal activity of sulfonylureas relies on specific interactions with plant ALS, whereas the quinazoline core in the target compound may target mammalian enzymes (e.g., kinases or proteases) .
Synthetic and Analytical Challenges: The tert-butylphenyl and methoxyethyl groups in the target compound likely complicate synthetic routes compared to triazine-based herbicides, which are more modular in design . No NMR or spectroscopic data were available for the target compound, unlike the well-characterized Zygocaperoside and Isorhamnetin-3-O glycoside from Z. fabago roots .
Biological Activity
Methyl 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 440.56 g/mol. The structure features a quinazoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.56 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfanyl Group : Nucleophilic substitution reactions using thiol reagents are often employed.
- Esterification : The carboxylate group is introduced via esterification reactions with methanol and an acid catalyst.
Anticancer Properties
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer activity. For instance, similar compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) cells . The presence of the sulfanyl group may enhance these effects by facilitating interactions with specific molecular targets involved in cancer progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that quinazoline derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential metabolic pathways . The unique structure of this compound may provide enhanced efficacy against resistant strains of bacteria.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in tumor growth or bacterial metabolism.
- Induction of Apoptosis : The compound could trigger programmed cell death in cancer cells by activating specific signaling pathways.
- Antioxidant Activity : Quinazoline derivatives have been associated with antioxidant properties that can protect cells from oxidative stress .
Case Studies
- Anticancer Screening : A study evaluated various quinazoline derivatives for cytotoxicity against MCF-7 cells, revealing that those with sulfanyl substitutions exhibited enhanced potency compared to non-sulfanyl analogs .
- Antimicrobial Testing : Another investigation tested the antimicrobial efficacy of similar compounds against a range of pathogens, demonstrating significant inhibition zones for compounds containing the quinazoline scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
